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Compound of Interest

Compound Name:
Methyl 1-Boc-5-Hydroxypiperidine-

3-carboxylate

Cat. No.: B579991 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key chemical transformations of Methyl
1-Boc-5-hydroxypiperidine-3-carboxylate, a versatile building block in medicinal chemistry.

The protocols focus on the reactions of the hydroxyl and methyl ester functionalities, enabling

the synthesis of a diverse range of substituted piperidine derivatives for drug discovery and

development.

Chemical Properties and Handling
IUPAC Name: Methyl 1-(tert-butoxycarbonyl)-5-hydroxypiperidine-3-carboxylate

Molecular Formula: C₁₂H₂₁NO₅

Molecular Weight: 259.30 g/mol

Appearance: Typically a solid.

Storage: Store in a cool, dry, and well-ventilated area. Keep container tightly closed.

Key Reactions and Protocols
This document outlines protocols for three primary transformations of Methyl 1-Boc-5-
hydroxypiperidine-3-carboxylate:
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Oxidation of the 5-Hydroxyl Group: Conversion of the secondary alcohol to a ketone, yielding

Methyl 1-Boc-5-oxopiperidine-3-carboxylate. This ketone is a valuable intermediate for

further derivatization, such as reductive amination.

Substitution of the 5-Hydroxyl Group: Activation of the hydroxyl group followed by

nucleophilic substitution, exemplified by the Mitsunobu reaction, to introduce a variety of

functionalities with inversion of stereochemistry.

Reduction of the 3-Methyl Ester: Selective reduction of the methyl ester to a primary alcohol,

affording (1-(tert-butoxycarbonyl)-5-hydroxypiperidin-3-yl)methanol, a diol precursor for

further elaboration.

Oxidation of the 5-Hydroxyl Group
The oxidation of the secondary alcohol at the C-5 position to a ketone is a fundamental

transformation. Two common and effective methods, Swern oxidation and Dess-Martin

periodinane (DMP) oxidation, are presented below. These methods are known for their mild

conditions and high yields.

Data Presentation: Comparison of Oxidation Methods
Reaction Reagents Solvent

Temperatur
e (°C)

Reaction
Time (h)

Typical
Yield (%)

Swern

Oxidation

Oxalyl

chloride,

DMSO,

Triethylamine

Dichlorometh

ane (DCM)

-78 to room

temp.
1 - 3 >90

Dess-Martin

Oxidation

Dess-Martin

Periodinane

(DMP)

Dichlorometh

ane (DCM)

Room

temperature
1 - 4 >90

Experimental Workflow: Oxidation

Start:
Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate

Dissolve in
anhydrous DCM

Add oxidizing agent
(Swern or DMP reagents)

Stir at appropriate
temperature Aqueous Work-up Purification by

column chromatography
Product:

Methyl 1-Boc-5-oxopiperidine-3-carboxylate
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Caption: General workflow for the oxidation of the 5-hydroxyl group.

Protocol 1.1: Swern Oxidation
This protocol utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to afford the

corresponding ketone.

Materials:

Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate

Oxalyl chloride

Anhydrous Dimethyl sulfoxide (DMSO)

Anhydrous Dichloromethane (DCM)

Anhydrous Triethylamine (TEA)

Water, Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C under an inert

atmosphere, add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM dropwise,

maintaining the internal temperature below -65 °C.

Stir the resulting mixture at -78 °C for 30 minutes.

Add a solution of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate (1.0 eq.) in anhydrous

DCM dropwise, keeping the internal temperature below -65 °C.

Stir the reaction mixture at -78 °C for 1 hour.
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Add triethylamine (5.0 eq.) dropwise to the reaction mixture, allowing the temperature to rise

to 0 °C.

Remove the cooling bath and allow the reaction to warm to room temperature.

Quench the reaction by adding water.

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃,

and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the product by flash column chromatography (e.g., using a gradient of ethyl acetate in

hexanes).

Protocol 1.2: Dess-Martin Periodinane (DMP) Oxidation
This method employs a hypervalent iodine reagent and is known for its mild conditions and

operational simplicity.

Materials:

Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate

Dess-Martin Periodinane (DMP)

Anhydrous Dichloromethane (DCM)

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:
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To a stirred solution of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate (1.0 eq.) in

anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 eq.) in one portion.

Stir the reaction mixture at room temperature and monitor its progress by TLC (typically

complete within 1-4 hours).

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous

NaHCO₃ and saturated aqueous Na₂S₂O₃.

Stir vigorously until the solid byproducts dissolve.

Separate the organic layer and extract the aqueous layer with DCM.

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the product by flash column chromatography if necessary.

Substitution of the 5-Hydroxyl Group via Mitsunobu
Reaction
The Mitsunobu reaction allows for the conversion of the hydroxyl group to a variety of other

functionalities with inversion of stereochemistry.[1][2] This is achieved by reacting the alcohol

with a suitable nucleophile in the presence of a phosphine and an azodicarboxylate.

Data Presentation: Mitsunobu Reaction Conditions
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Nucleophile
(Example)

Reagents Solvent
Temperatur
e (°C)

Reaction
Time (h)

Typical
Yield (%)

Phthalimide

Triphenylpho

sphine

(PPh₃),

Diisopropyl

azodicarboxyl

ate (DIAD)

Tetrahydrofur

an (THF)

0 to room

temp.
12 - 24 70 - 90

p-Nitrophenol

Triphenylpho

sphine

(PPh₃),

Diethyl

azodicarboxyl

ate (DEAD)

Tetrahydrofur

an (THF)

0 to room

temp.
12 - 24 75 - 95

Experimental Workflow: Mitsunobu Reaction

Start:
Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate

Dissolve alcohol, nucleophile,
and PPh₃ in anhydrous THF Cool to 0 °C Add DEAD or DIAD

dropwise
Stir and warm to

room temperature Aqueous Work-up Purification by
column chromatography

Product:
5-substituted piperidine derivative

Click to download full resolution via product page

Caption: General workflow for the Mitsunobu reaction.

Protocol 2.1: Mitsunobu Reaction with Phthalimide
This protocol describes the substitution of the hydroxyl group with phthalimide.

Materials:

Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate

Phthalimide

Triphenylphosphine (PPh₃)
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Diisopropyl azodicarboxylate (DIAD)

Anhydrous Tetrahydrofuran (THF)

Dichloromethane (DCM)

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

To a stirred solution of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate (1.0 eq.),

phthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert

atmosphere, cool the mixture to 0 °C.

Slowly add DIAD (1.5 eq.) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous

NaHCO₃ and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography to yield the N-substituted product.

Reduction of the 3-Methyl Ester
The selective reduction of the methyl ester at the C-3 position to a primary alcohol can be

achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). Milder

conditions using Sodium Borohydride (NaBH₄) in the presence of an additive or in specific

solvent systems have also been reported for ester reductions and may offer better

chemoselectivity.[3]
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Data Presentation: Ester Reduction Methods
Reaction Reagents Solvent

Temperatur
e (°C)

Reaction
Time (h)

Typical
Yield (%)

LiAlH₄

Reduction

Lithium

Aluminum

Hydride

(LiAlH₄)

Tetrahydrofur

an (THF)
0 to reflux 2 - 6 80 - 95

NaBH₄

Reduction

Sodium

Borohydride

(NaBH₄),

Methanol

Tetrahydrofur

an (THF)
Reflux 4 - 8 70 - 90

Experimental Workflow: Ester Reduction

Start:
Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate

Dissolve ester
in anhydrous THF Cool to 0 °C Add reducing agent

(LiAlH₄ or NaBH₄/MeOH)
Stir at appropriate

temperature Careful Quenching Aqueous Work-up
and Extraction

Purification by
column chromatography

Product:
(1-Boc-5-hydroxypiperidin-3-yl)methanol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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